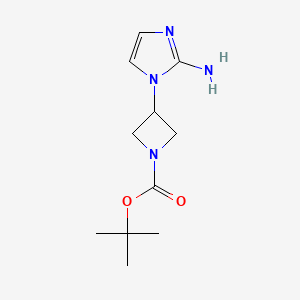
2-methoxy-4-(1H-pyrazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a pyrazole ring at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine typically involves the reaction of a pyridine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a preformed pyrazole and pyridine, which are then subjected to a cyclization reaction. The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
化学反应分析
Types of Reactions
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromine or chlorine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学研究应用
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: This compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This compound may also modulate signaling pathways by binding to key regulatory proteins .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a morpholine ring instead of a pyridine ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of a pyridine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a boronic acid ester group instead of a methoxy group.
Uniqueness
2-Methoxy-4-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
2-methoxy-4-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-7(2-3-10-9)8-5-11-12-6-8/h2-6H,1H3,(H,11,12) |
InChI 键 |
PXUNPXHWPHKVND-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





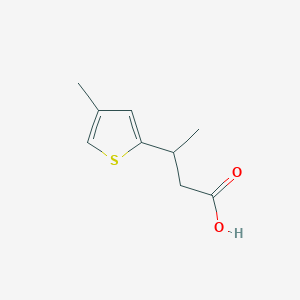
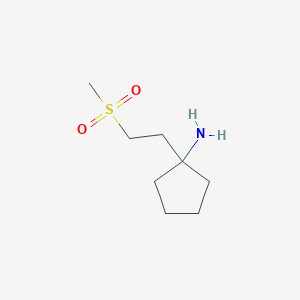

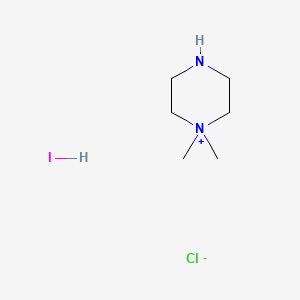
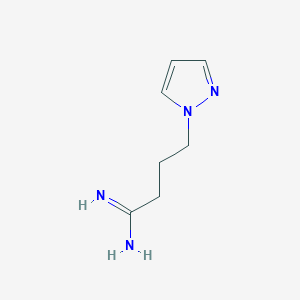
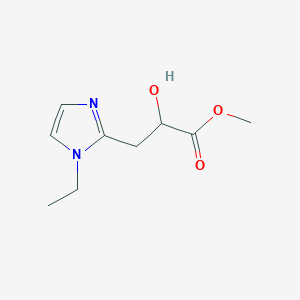
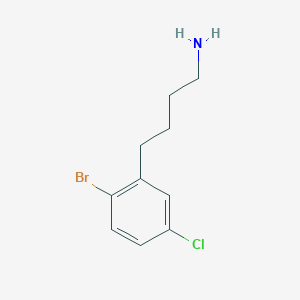
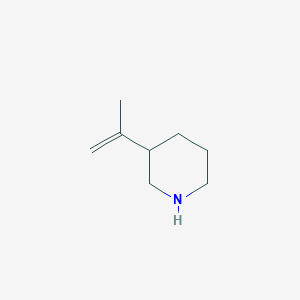
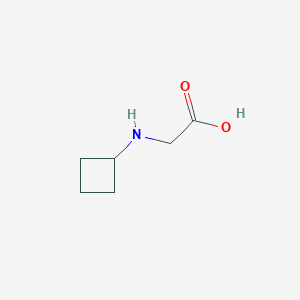
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
